Methyl 3-sulfanylnaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-sulfanylnaphthalene-2-carboxylate is a chemical compound that belongs to the class of thiol esters It is characterized by the presence of a naphthalene ring substituted with a carboxylic acid group at the second position, a mercapto group at the third position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-sulfanylnaphthalene-2-carboxylate typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The mercapto group can be introduced through a substitution reaction using thiol reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers.
Scientific Research Applications
Methyl 3-sulfanylnaphthalene-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-sulfanylnaphthalene-2-carboxylate involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.
Comparison with Similar Compounds
- 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 6-methoxy-, methyl ester
Comparison:
2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester:
2-Naphthalenecarboxylic acid, 6-methoxy-, methyl ester: Contains a methoxy group at the sixth position, which may influence its chemical properties and interactions.
Methyl 3-sulfanylnaphthalene-2-carboxylate is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for forming covalent bonds with thiol-reactive sites.
Properties
IUPAC Name |
methyl 3-sulfanylnaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-6-8-4-2-3-5-9(8)7-11(10)15/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYDEXZUPUFHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.